4-chloro-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
4-Chloro-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C21H24ClN3O. It is characterized by the presence of a benzodiazole ring fused with a benzamide structure, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Alkylation: The benzodiazole ring is then alkylated with a pentyl group using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
4-Chloro-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives share structural similarities with 4-Chloro-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide.
Benzamide Derivatives: Compounds such as 4-chlorobenzamide and its analogs also exhibit similar structural features.
Uniqueness
What sets 4-Chloro-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide apart is its unique combination of a benzodiazole ring with a benzamide structure, along with the presence of a pentyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H24ClN3O |
---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
4-chloro-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O/c1-3-4-7-14-25-19-9-6-5-8-18(19)24-20(25)15(2)23-21(26)16-10-12-17(22)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,23,26) |
InChI Key |
ANMOQLIRZZATBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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